2-(4-aminophenoxy)benzoic Acid
Description
2-(4-Aminophenoxy)benzoic acid (CAS: 67724-03-2) is an aromatic compound with the molecular formula C₁₃H₁₁NO₃ and a molecular weight of 229.23 g/mol . Structurally, it features a benzoic acid backbone substituted with a 4-aminophenoxy group at the 2-position. This compound is notable for its role in synthesizing high-performance polymers, particularly polyamides and polyimides, due to its thermal stability and ability to participate in condensation reactions . The aminophenoxy group enhances solubility in polar aprotic solvents (e.g., DMF, NMP) and contributes to hydrogen-bonding interactions, which are critical for polymer chain alignment and mechanical strength .
Properties
IUPAC Name |
2-(4-aminophenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h1-8H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUNNXCUJKOGMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377409 | |
| Record name | 2-(4-aminophenoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67724-03-2 | |
| Record name | 2-(4-aminophenoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-aminophenoxy)benzoic Acid typically involves the following steps:
Nucleophilic Aromatic Substitution: The reaction between 4-aminophenol and 2-chlorobenzoic acid in the presence of a base such as potassium carbonate. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amino group of 4-aminophenol attacks the chlorinated carbon of 2-chlorobenzoic acid, resulting in the formation of this compound.
Purification: The crude product is purified using recrystallization techniques, often employing solvents like ethanol or methanol to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to carry out the nucleophilic aromatic substitution reaction.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(4-aminophenoxy)benzoic Acid can undergo oxidation reactions, where the amino group is converted to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles in the presence of a base.
Major Products:
Oxidation: 2-(4-nitrophenoxy)benzoic Acid.
Reduction: this compound derivatives with different substituents.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties:
Research has indicated that derivatives of 2-(4-aminophenoxy)benzoic acid exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have synthesized compounds based on this structure that demonstrated enhanced apoptosis-inducing capabilities in breast cancer cells (MDA-MB-231), outperforming traditional chemotherapeutics like cisplatin . The mechanism of action is believed to involve the induction of apoptosis through the activation of specific cellular pathways .
Drug Development:
The compound is utilized in the design and synthesis of new pharmaceutical agents aimed at treating diseases such as cancer and cardiovascular disorders. Its ability to enhance solubility and bioavailability makes it a valuable candidate in drug formulation. In particular, its derivatives are being explored for their potential to target specific cancer variants and autoimmune diseases.
Polymer Science
Building Block for Polymers:
this compound serves as a crucial building block in the synthesis of advanced materials, particularly polyimides and other high-performance polymers. Its unique chemical structure allows for the formation of hyperbranched polymers through polycondensation reactions, resulting in materials with enhanced thermal stability and solubility characteristics.
Table: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Thermal Stability | Decomposition > 400°C |
| Solubility | Excellent in various solvents |
| Film-forming Ability | High |
Cosmetic Applications
Use in Formulations:
In the cosmetic industry, this compound is incorporated into formulations due to its beneficial properties as a skin conditioning agent. Its ability to improve the texture and stability of products makes it a popular choice among formulators . Additionally, its compatibility with various polymers enhances the performance of cosmetic products, particularly those aimed at improving skin hydration and texture.
Case Study: Topical Formulation Development
A study employing response surface methodology utilized this compound in developing a topical formulation that demonstrated improved moisturizing properties compared to traditional formulations. The experimental design revealed significant interactions between this compound and other ingredients, optimizing the overall efficacy of the product .
Bioconjugation and Targeted Therapies
Facilitating Bioconjugation:
The compound is also used in bioconjugation processes, where it aids in attaching biomolecules to surfaces or other molecules. This application is critical in developing targeted therapies and diagnostics, particularly in cancer treatment where precision medicine is paramount .
Mechanism of Action
The mechanism of action of 2-(4-aminophenoxy)benzoic Acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to fit into binding pockets of proteins, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The properties and applications of benzoic acid derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
2-(4-Hydroxyphenylazo)benzoic Acid
- Substituent : Azo (–N=N–) and hydroxyl (–OH) groups.
- Key Properties: Acts as a phenolic azo dye with strong photophysical and photochemical activity. The azo group enables π-π* transitions, resulting in vivid coloration (reddish-brown) and sensitivity to light .
- Applications: Model compound for studying dye behavior. Limited use in polymers due to lower thermal stability compared to aminophenoxy derivatives.
4-n-Alkoxybenzoyloxybenzoic Acid
- Substituent : Alkoxy (–OR) and benzoyloxy (–COO–) groups.
- Key Properties :
- Applications: Liquid crystal displays (LCDs) and optical materials. Less suited for high-temperature polymers due to lower thermal stability than aminophenoxy analogs.
2-[(4-Methoxy-3-methyl-1,4-dioxobutyl)amino]benzoic Acid Methyl Ester
- Substituent: Methoxy (–OCH₃) and dioxobutyl amino groups.
- Methyl esterification improves lipophilicity and bioavailability .
- Applications: Pharmaceutical research (e.g., cytotoxic activity against cancer cell lines). Less relevant in material science compared to 2-(4-aminophenoxy)benzoic acid.
Physicochemical and Thermal Properties
Research Findings and Performance Metrics
- Thermal Performance: Polyamides derived from this compound exhibit 5% mass loss temperatures exceeding 446°C, outperforming azo- and alkoxy-based polymers .
- Biological Activity: Methyl ester derivatives of benzoic acid (e.g., 2-acetylamino analogs) show IC₅₀ values <10 µM against cancer cells, highlighting the importance of amino group positioning .
Biological Activity
2-(4-Aminophenoxy)benzoic acid, also known as a derivative of benzoic acid, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, including its antimicrobial, anti-inflammatory, and cytotoxic effects, supported by recent studies and data.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 229.23 g/mol
This compound features an amine group and a phenoxy group attached to a benzoic acid backbone, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 4-aminobenzoic acid exhibit significant antimicrobial properties. For instance, modifications to the amino group can enhance the lipophilicity and absorption of the compound, leading to increased efficacy against various pathogens. The antimicrobial activity is particularly notable against Gram-positive bacteria and fungi, making it a candidate for further development in treating infections .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Low inhibition | |
| Candida albicans | Moderate inhibition |
Anti-inflammatory Effects
This compound has been shown to possess anti-inflammatory properties. Studies indicate that it can inhibit the production of pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with inflammation .
Cytotoxicity and Antiproliferative Activity
The compound has exhibited cytotoxic effects on various cancer cell lines. In vitro assays have shown that this compound can induce apoptosis in certain cancer cells, suggesting its potential role as an anticancer agent. The observed cytotoxicity varies depending on the concentration and type of cell line tested .
Study on Antimicrobial Activity
In a study examining the antimicrobial efficacy of various benzoic acid derivatives, this compound was found to significantly inhibit the growth of Staphylococcus aureus at concentrations as low as 50 μg/mL. The study highlighted the structural importance of the amine group in enhancing activity against bacterial strains .
Study on Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects revealed that treatment with this compound reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests that the compound could be beneficial in managing conditions characterized by excessive inflammation .
Q & A
Basic: What are the key considerations for synthesizing 2-(4-aminophenoxy)benzoic acid in a laboratory setting?
The synthesis of this compound typically involves nitro-group reduction and etherification. A general approach includes:
- Nitro precursor preparation : Start with a nitro-substituted benzoic acid derivative, such as dimethyl 2-nitroterephthalate, to introduce the phenoxy group .
- Catalytic hydrogenation : Reduce the nitro group to an amine using palladium on carbon (Pd/C) under hydrogen atmosphere .
- Purification : Use column chromatography or recrystallization to isolate the product. Monitor reaction progress via TLC and confirm purity via HPLC (>98% purity) .
Methodological Note : Optimize reaction temperature (e.g., 45–60°C) and solvent selection (e.g., methanol or THF) to minimize side reactions. Validate intermediates via H NMR and mass spectrometry (MS) .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : Confirm the presence of aromatic protons (δ 6.8–8.0 ppm) and amine groups (δ 4.5–5.5 ppm) in H NMR spectra .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., [M+H] for CHNO: 245.08 g/mol) .
- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Compare retention times with standards .
Methodological Note : Cross-reference spectral data with literature values for structurally related benzoic acid derivatives (e.g., 4-(4-hydroxyphenoxy)benzoic acid) to resolve ambiguities .
Basic: What are the stability and storage requirements for this compound?
- Stability : The compound is sensitive to light, moisture, and oxidation. Store in airtight containers under inert gas (e.g., argon) to prevent degradation .
- Temperature : Maintain storage at 2–8°C to preserve stability, especially for long-term use .
- Handling : Use desiccants (e.g., silica gel) in storage vials and avoid prolonged exposure to ambient conditions during experiments .
Methodological Note : Periodically reassay stored samples via HPLC to detect degradation products (e.g., oxidized amine or hydrolyzed esters) .
Advanced: How can computational modeling aid in predicting the reactivity of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using tools like AutoDock Vina, leveraging InChI key data (e.g., APAJGWMMTSSXSI-DEDYPNTBSA-N) .
- Solubility Prediction : Use COSMO-RS models to estimate solubility in polar solvents (e.g., DMSO, ethanol) .
Methodological Note : Validate computational results with experimental data (e.g., NMR chemical shifts, binding assays) to refine models .
Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy, hydroxy groups) and correlate changes with bioactivity .
- Meta-Analysis : Compare published IC values for enzyme inhibition (e.g., cyclooxygenase) across studies, controlling for assay conditions (pH, temperature) .
- Metabolite Profiling : Use LC-MS to identify active metabolites and rule out interference from degradation products .
Methodological Note : Cross-test derivatives (e.g., sulfonamide or ester analogs) to isolate the pharmacophore .
Advanced: How can researchers optimize the yield of this compound in multi-step syntheses?
- Reaction Engineering : Use flow chemistry to improve heat/mass transfer in nitro reduction steps .
- Catalyst Screening : Test alternatives to Pd/C (e.g., Raney nickel) for cost-effective hydrogenation .
- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to adsorb water during ester hydrolysis .
Methodological Note : Employ design of experiments (DoE) to optimize parameters (e.g., solvent ratio, catalyst loading) and maximize yield (>85%) .
Advanced: What methodologies are recommended for studying the metabolic pathways of this compound in biological systems?
- Isotopic Labeling : Synthesize C- or N-labeled analogs to track metabolic fate via LC-MS/MS .
- Microsomal Assays : Incubate the compound with liver microsomes to identify phase I/II metabolites (e.g., glucuronides) .
- In Silico Metabolism : Use software like Meteor (Lhasa Ltd.) to predict oxidation and conjugation sites .
Methodological Note : Validate predictions with in vitro assays and compare against structurally similar compounds (e.g., 4-hydroxybenzoic acid) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
